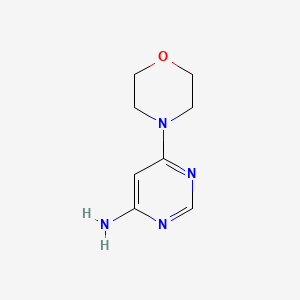

4-氨基-6-吗啉嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

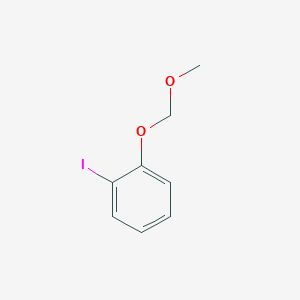

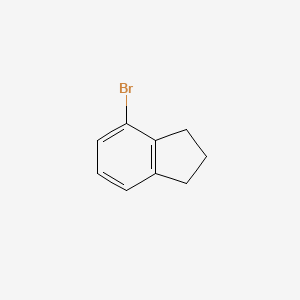

4-Amino-6-morpholinopyrimidine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of nitrogen and carbon atoms. The presence of the morpholine ring, a non-aromatic, six-membered heterocycle containing one oxygen atom and four carbon atoms alongside a secondary amine, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in several studies. For instance, an improved synthesis of a potential antisenility agent, 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, was achieved by using a Vilsmeier-Haack reagent, which also protected the amino group during the synthesis process . Another study reported the synthesis of 4-amino-substituted pyrimidines by condensation reactions followed by further chemical modifications . Additionally, cross-coupling reactions using triorganoindium compounds have been employed to synthesize 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, demonstrating a versatile approach to functionalize the pyrimidine core at specific positions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with morpholine substituents, has been extensively studied. For example, two polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine were identified, with different hydrogen bonding patterns contributing to their solid-state structures . The importance of hydrogen bonding in stabilizing the molecular and supramolecular structures of pyrimidine derivatives has been highlighted, with various types of hydrogen bonds, such as N-H...O and N-H...N, playing a crucial role .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. The presence of functional groups such as amino, nitroso, and morpholino can lead to a variety of chemical reactions. For instance, the nitroso compounds exhibit polarized molecular-electronic structures, which can lead to charge-assisted hydrogen bonding and influence the compound's reactivity . The synthesis of novel pyrimidines often involves reactions such as condensation, cross-coupling, and protection/deprotection strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-6-morpholinopyrimidine derivatives are determined by their molecular structure. The planarity of the pyrimidine ring and the electronic polarization within the molecule can affect properties such as melting point, solubility, and reactivity . The presence of hydrogen bonds can lead to the formation of sheet structures in the solid state, which may influence the compound's crystalline properties . The synthesis and spectral analysis of related compounds provide insights into their physical properties, such as melting points and solubility, as well as their chemical properties, including reactivity and stability .

科学研究应用

结构分析和电子极化

4-氨基-6-吗啉嘧啶衍生物在其嘧啶组分内表现出明显的电子极化,表明在需要精确分子控制和操作的领域中具有潜在应用。尽管取代度高,但这些衍生物中的嘧啶环仍保持有效平面结构,分子内 N-H...O 氢键有助于化合物的稳定性和结构构型。这些结构中的有机组分通过多个 N-H...O 氢键连接形成不同构造的片层,表明在材料科学和分子工程中具有潜在用途 (Orozco 等人,2008)。

抗增殖特性

已经合成了一系列 4-甲基-6-吗啉嘧啶衍生物,并展示了对各种人类癌细胞系的有效抗增殖活性。这些化合物通过产生活性氧并破坏线粒体膜电位来诱导癌细胞凋亡,表明它们作为开发新型抗癌疗法的框架的潜力 (Gaonkar 等人,2018)。

合成和表征

已经合成并表征了各种 4-吗啉嘧啶衍生物,表明该化合物在创建各种生物活性分子方面的多功能性。这种适应性突出了该化合物在药物和化学研究中开发药物和其他化学试剂的潜力 (Thanusu 等人,2010)。

生物腐蚀抑制

4-吗啉嘧啶衍生物表现出杀生物和缓蚀剂活性,表明它们在工业应用中的潜力,特别是在保护材料免受生物腐蚀方面。在材料寿命和抗微生物活性至关重要的行业中,这种特性可能非常有益 (Onat 等人,2016)。

安全和危害

The safety data sheet for 4-Amino-6-morpholinopyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

6-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJWZMBGGYWCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539202 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-morpholinopyrimidine | |

CAS RN |

96225-80-8 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)